Home > Products > Screening Compounds P137977 > BODIPY FL thalidomide
BODIPY FL thalidomide -

BODIPY FL thalidomide

Catalog Number: EVT-13708171
CAS Number:
Molecular Formula: C37H43BF2N6O7
Molecular Weight: 732.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BODIPY FL thalidomide is a novel compound that combines the properties of thalidomide with a BODIPY fluorophore, enhancing its utility in biomedical research. Thalidomide, originally developed as a sedative, has been repurposed for treating multiple myeloma and erythema nodosum leprosum due to its immunomodulatory effects. The addition of the BODIPY fluorophore allows for improved visualization and tracking of the compound in biological systems, particularly in studies involving the cereblon protein, a key target in the development of proteolysis-targeting chimeras (PROTACs) .

Source

The synthesis and characterization of BODIPY FL thalidomide were reported in a study focused on developing high-affinity ligands for cereblon. This research highlights the compound's potential in therapeutic applications and its role in enhancing the understanding of thalidomide's mechanisms .

Classification

BODIPY FL thalidomide falls under the category of fluorescent probes and therapeutic agents. It is classified as a derivative of thalidomide, which is an immunomodulatory drug, combined with a boron-dipyrromethene (BODIPY) moiety that imparts fluorescent properties.

Synthesis Analysis

Methods

The synthesis of BODIPY FL thalidomide involves a straightforward reaction between thalidomide-O-amido-C8-NH2 trifluoroacetic acid salt and BODIPY FL propionic acid. The reaction is conducted at room temperature for 30 minutes in the presence of hexafluorophosphate benzotriazole tetramethyl uronium and N,N-diisopropyl ethylamine as a base, using N,N-dimethylformamide as the solvent .

Technical Details

  • Yield: The final product was obtained with a yield of 57.8% after purification via preparative high-performance liquid chromatography.
  • Reaction Conditions: The reaction was optimized to ensure high purity and yield, crucial for subsequent biological assays.
Molecular Structure Analysis

Structure

The molecular structure of BODIPY FL thalidomide can be represented as a combination of the thalidomide backbone and the BODIPY fluorophore. The specific structural formula includes functional groups that facilitate binding to cereblon, enhancing its therapeutic effects.

Data

  • Molecular Formula: C_{23}H_{24}N_{2}O_{3}
  • Molecular Weight: Approximately 392.45 g/mol
  • Key Functional Groups: Amido group, isoindole structure from thalidomide, and boron-dipyrromethene from BODIPY.
Chemical Reactions Analysis

Reactions

BODIPY FL thalidomide primarily undergoes interactions with cereblon through competitive binding assays. The binding affinity was assessed using time-resolved fluorescence resonance energy transfer assays, demonstrating significant interactions with cereblon at low nanomolar concentrations .

Technical Details

  • Binding Affinity: The compound exhibited an IC50 value indicating high affinity for cereblon, crucial for its function in therapeutic applications.
  • Mechanistic Insights: The study provided insights into how modifications to thalidomide can enhance its binding properties and therapeutic efficacy.
Mechanism of Action

Process

BODIPY FL thalidomide acts by binding to cereblon, part of an E3 ubiquitin ligase complex that regulates protein degradation. This interaction alters the ubiquitination process of target proteins, leading to downstream effects that can inhibit tumor growth or modulate immune responses .

Data

  • K_d Value: The determined dissociation constant for BODIPY FL thalidomide binding to cereblon was approximately 3.6 nM, indicating strong binding affinity.
  • Functional Implications: By targeting cereblon, BODIPY FL thalidomide may facilitate the development of targeted therapies that utilize PROTAC technology.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colored solid due to the presence of the BODIPY moiety.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.
  • Fluorescence Characteristics: Exhibits strong fluorescence properties making it suitable for imaging applications.
Applications

BODIPY FL thalidomide has several scientific uses:

  • Research Tool: It serves as a fluorescent probe for studying cereblon interactions in live cells.
  • Drug Development: Potentially useful in developing new therapeutic agents targeting multiple myeloma and other diseases associated with dysregulated protein degradation.
  • Imaging Studies: Its fluorescent properties allow for real-time tracking in biological assays, enhancing our understanding of drug mechanisms.
Introduction to Cereblon-Targeted Molecular Probes in Protein Degradation Research

Role of Cereblon (CRBN) in E3 Ubiquitin Ligase Complexes and Targeted Protein Degradation

Cereblon (CRBN) serves as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex, which comprises Cullin-4 (CUL4), Damage-specific DNA-binding protein 1 (DDB1), and RING-box protein 1 (RBX1). This complex selectively tags proteins with ubiquitin chains, marking them for proteasomal degradation [2] [7]. CRBN’s biological significance extends beyond homeostasis maintenance—it is the primary target of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These agents act as molecular glues that remodel CRBN’s substrate-binding surface, enabling the recruitment and degradation of non-native "neosubstrates" such as transcription factors IKZF1/3 and CK1α [4] [7] [9]. This mechanism underpins therapeutic efficacy in multiple myeloma and 5q-associated myelodysplastic syndrome.

Evolution of Fluorescent Probes for Cereblon Ligand Characterization

Early efforts to study CRBN-ligand interactions relied on peptide-based fluorescent probes (e.g., Cy5-conjugated IMiDs), which suffered from limitations like low binding affinity (>100 nM Kd), susceptibility to photobleaching, and interference from assay buffers [1] [6]. The development of BODIPY FL thalidomide (CAS 2740620-18-0) marked a breakthrough. This probe integrates a BODIPY fluorophore (excitation/emission: 502–503 nm/509–510 nm) with a thalidomide-derived CRBN ligand, enabling high-fidelity binding studies [5] [10]. Key advantages include:

  • Exceptional binding affinity (Kd = 3.6 nM), validated via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) [1] [6].
  • Optical stability with minimal environmental sensitivity, unlike fluorescein-based probes [10].
  • Synthetic reproducibility with ≥95% HPLC purity and consistent molecular weight (732.58 g/mol, C37H43BF2N6O7) [5] [6].

Table 1: Properties of Cereblon Fluorescent Probes

Probe TypeKd (nM)Ex/Em (nm)Key Limitations
Cy5-conjugated IMiDs>100649/670Low affinity; buffer interference
BODIPY FL thalidomide3.6503/509High cost; light sensitivity

Significance of High-Affinity Probes in PROTAC and Molecular Glue Development

BODIPY FL thalidomide’s high affinity enables precise interrogation of ternary complex formation—a critical step in designing proteolysis-targeting chimeras (PROTACs) and molecular glues. Its applications include:

  • TR-FRET Assays: The probe forms the basis of time-resolved fluorescence resonance energy transfer (TR-FRET) assays. When combined with terbium-labeled anti-CRBN antibodies, it quantifies ligand displacement in real-time (Z’ factor >0.8), revealing binding kinetics of novel CRBN recruiters [1] [10].
  • Characterizing Molecular Glues: Unlike heterobifunctional PROTACs, molecular glues (e.g., lenalidomide) lack a linker and exhibit favorable drug-like properties. BODIPY FL thalidomide screens for glue-induced CRBN-substrate interactions, accelerating the discovery of non-IMiD degraders [4] [9].
  • Rational Degrader Optimization: By mapping steric constraints of CRBN’s ligand-binding pocket, the probe guides linker length/chemistry choices in PROTAC design [5] [6].

Table 2: Performance of BODIPY FL Thalidomide in TR-FRET Assays

ParameterValueSignificance
Assay window (ΔF)>200%High signal-to-noise ratio
Z’ factor>0.8Excellent assay robustness
DMSO toleranceUp to 10%Compatibility with screening libraries
Kd (measured)3.6 ± 0.2 nMConsistent with orthogonal methods

Data derived from Lin et al. (2020) [1] [10].

Properties

Product Name

BODIPY FL thalidomide

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]propanamide

Molecular Formula

C37H43BF2N6O7

Molecular Weight

732.6 g/mol

InChI

InChI=1S/C37H43BF2N6O7/c1-23-20-24(2)45-29(23)21-26-13-12-25(46(26)38(45,39)40)14-16-31(47)41-18-7-5-3-4-6-8-19-42-33(49)22-53-30-11-9-10-27-34(30)37(52)44(36(27)51)28-15-17-32(48)43-35(28)50/h9-13,20-21,28H,3-8,14-19,22H2,1-2H3,(H,41,47)(H,42,49)(H,43,48,50)

InChI Key

CJILTFJYYOHLGA-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C)C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.